molecular formula C17H19NO5S B7693718 methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate

methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate

Cat. No. B7693718
M. Wt: 349.4 g/mol
InChI Key: IIMBSBFZCSZRHP-UHFFFAOYSA-N
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Description

Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate, also known as MDBDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDBDM is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, antibacterial and antifungal properties, and the ability to induce apoptosis. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate, including the synthesis of new derivatives with improved properties, the study of its potential applications in drug discovery and material science, and the investigation of its mechanism of action. In addition, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate and its potential use in treating various diseases.

Synthesis Methods

Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been synthesized using various methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-benzylglycine methyl ester followed by the reaction with sodium hydride and methyl iodide. Another method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-benzylglycine followed by the reaction with methyl chloroacetate and sodium hydride. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been synthesized using the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-benzylglycine methyl ester followed by the reaction with methyl chloroacetate and sodium hydride.

Scientific Research Applications

Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has shown promising results in inhibiting the growth of cancer cells, and it has been studied as a potential anticancer agent. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been studied for its antibacterial and antifungal properties. In addition, methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been used as a building block for the synthesis of various compounds, including macrocycles and dendrimers.

properties

IUPAC Name

methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-10-15(8-9-16(13)23-12-17(19)22-2)24(20,21)18-11-14-6-4-3-5-7-14/h3-10,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMBSBFZCSZRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(benzylsulfamoyl)-2-methylphenoxy]acetate

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